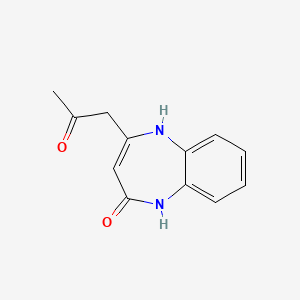
5-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole” is a chemical compound . It’s available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results .Scientific Research Applications
Synthesis and Biological Evaluation
The synthesis of novel pyrazole-based heterocycles, including variants of 5-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, has shown promise in the field of anti-diabetic research. These compounds, after being synthesized and structurally characterized, were tested for anti-diabetic activity, revealing moderate effectiveness in some cases, comparable to the standard drug, remogliflozin (Nagesh Vaddiraju et al., 2022).
Cytotoxicity and Antitumor Activity
Research on pyrazole derivatives has also explored their potential in cancer treatment. Studies on the cytotoxicity of these compounds against various tumor cell lines have been conducted, with some showing weak growth inhibition, particularly on HepG2 cell lines. Notably, these compounds did not exhibit cytotoxicity to normal human liver cells, indicating selective toxicity towards tumor cells (Q. Huang et al., 2017).
Photophysical Applications
In the realm of photophysics, pyrazole derivatives have been used in the study of iridium tetrazolate complexes. These complexes have shown a range of emission properties based on the nature of the ancillary ligand, offering potential applications in organic light-emitting devices and biological labeling (S. Stagni et al., 2008).
Biomedical Applications
There's also significant interest in the biomedical applications of these compounds. For instance, some synthesized pyrazole derivatives have shown promise in regulating inflammatory diseases, as demonstrated by docking studies (Y. E. Ryzhkova et al., 2020).
Antimicrobial Activity
Additionally, some phenylpyrazole derivatives have been found to possess notable antimicrobial properties. These compounds have been effective against pathogenic yeast and mould, indicating their potential as therapeutic agents in treating fungal infections (A. Farag et al., 2008).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-bromo-3-methyl-1-(oxan-2-yl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-7-6-8(10)12(11-7)9-4-2-3-5-13-9/h6,9H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJFVRFANIEHHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)Br)C2CCCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2306262-32-6 |
Source


|
| Record name | 5-bromo-3-methyl-1-(oxan-2-yl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

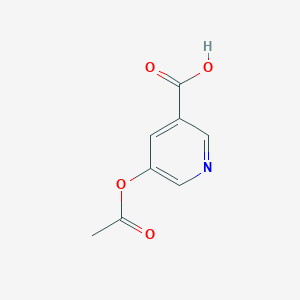
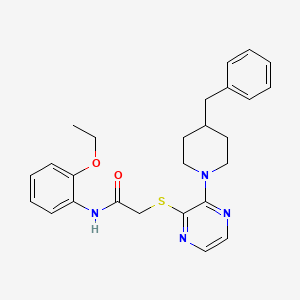

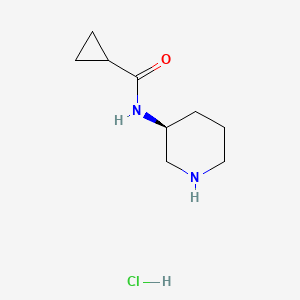
![{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2411671.png)
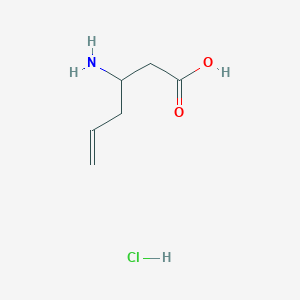
![N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B2411675.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]ethoxy}-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2411679.png)

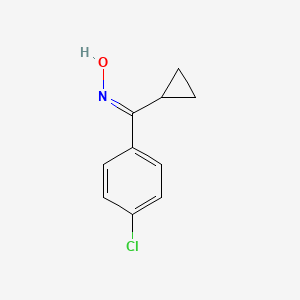
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-bromobenzamide](/img/structure/B2411682.png)
